Songbaisine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
142631-45-6 |
|---|---|
Molecular Formula |
C27H41NO3 |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
(3S,3'S,3'aS,4aS,6'S,6aS,6bS,7'aS,9S,11aS,11bS)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one |
InChI |
InChI=1S/C27H41NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h14,16-21,23-24,28-29H,5-13H2,1-4H3/t14-,16-,17-,18-,19-,20-,21-,23+,24-,26-,27+/m0/s1 |
InChI Key |
YQGYDJYDIWCHOB-SZKIHVIJSA-N |
SMILES |
CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1 |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@H]([C@@H]([C@@]3(O2)CC[C@H]4[C@@H]5CC[C@H]6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)NC1 |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1 |
Synonyms |
songbaisine songbaisine A songbaisine B |
Origin of Product |
United States |
Isolation and Methodological Considerations for Songbaisine Research
Extraction and Fractionation Methodologies from Biological Sources
The initial step in obtaining Songbaisine involves its extraction from natural sources, primarily from the bulbs of various Fritillaria species, such as Fritillaria thunbergii and Fritillaria taipaiensis. rsc.orgresearchgate.net The general procedure for isolating alkaloids from these plant materials follows a well-established protocol involving solvent extraction and subsequent fractionation. nih.gov
The extraction process is crucial for efficiently removing the desired chemical components from the plant matrix. nih.gov A typical extraction and fractionation workflow is as follows:
Preparation of Plant Material : The plant parts, usually the bulbs, are dried and ground into a homogenous powder. This increases the surface area, improving the kinetics and efficiency of the extraction process. nih.gov
Solvent Extraction : The powdered material is subjected to extraction with a polar solvent. Methanol (MeOH) or ethanol (B145695) (EtOH) are commonly used for this purpose due to their effectiveness in dissolving a wide range of compounds, including alkaloids. researchgate.netnih.gov This process can be carried out by maceration, percolation, or Soxhlet extraction over an extended period to ensure exhaustive extraction. researchgate.net
Crude Extract Concentration : The resulting solvent mixture, containing a complex array of phytochemicals, is concentrated under reduced pressure to yield a crude extract. researchgate.net
Acid-Base Fractionation : A key step in separating alkaloids from other plant constituents is acid-base partitioning. The crude extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. This solution is then washed with a non-polar solvent (e.g., hexane (B92381) or chloroform) to remove neutral and acidic lipophilic compounds like fats and chlorophyll. nih.gov Subsequently, the acidic aqueous layer is basified (e.g., with Na₂CO₃ or ammonia) to deprotonate the alkaloids, making them insoluble in water but soluble in organic solvents. nih.gov
Liquid-Liquid Extraction : The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent, such as chloroform (B151607) or ethyl acetate, to transfer the alkaloids into the organic phase. core.ac.uk
Final Fractionation : The combined organic extracts are dried and concentrated to yield a crude alkaloid fraction, which is then ready for further purification using chromatographic techniques.
This systematic fractionation is essential for reducing the complexity of the mixture, thereby facilitating the subsequent isolation of individual compounds like this compound.
Advanced Chromatographic Techniques for High-Purity this compound Isolation
Following initial extraction and fractionation, the isolation of this compound to a high degree of purity requires the application of various chromatographic techniques. veeprho.com Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net For complex mixtures of alkaloids, a combination of methods is typically employed. nih.gov
The purification process often begins with lower resolution, high-capacity techniques and progresses to higher resolution methods:
Column Chromatography (CC) : This is a fundamental technique for the initial separation of the crude alkaloid fraction. chromtech.com Silica gel or alumina (B75360) are commonly used as the stationary phase. A gradient elution system, where the polarity of the mobile phase (a mixture of solvents like petroleum ether, ethyl acetate, and methanol) is gradually increased, is used to separate the alkaloids into different fractions based on their polarity. core.ac.uk
Vacuum Liquid Chromatography (VLC) : VLC is a variation of column chromatography performed under vacuum, which allows for rapid separation of crude extracts and is suitable for initial fractionation. iipseries.org
Thin-Layer Chromatography (TLC) : TLC is used primarily for monitoring the progress of separation in column chromatography and for identifying fractions containing the target compound. veeprho.com High-Performance Thin-Layer Chromatography (HPTLC) is an advanced version of TLC that offers better resolution and quantification. iipseries.orgegyankosh.ac.in
High-Performance Liquid Chromatography (HPLC) : For final purification, preparative HPLC is the method of choice. iipseries.org It utilizes high pressure to pass the mobile phase through a column packed with smaller particles, providing high resolution and efficiency. veeprho.com Reversed-phase columns (e.g., C18) with a mobile phase consisting of acetonitrile (B52724) and water are often used for purifying alkaloids.
Table 1: Chromatographic Techniques for this compound Isolation
| Technique | Stationary Phase | Mobile Phase Example | Purpose |
|---|---|---|---|
| Column Chromatography | Silica Gel | Gradient of Petroleum Ether/Ethyl Acetate/Methanol | Initial fractionation of crude alkaloid extract. core.ac.uk |
| Vacuum Liquid Chromatography (VLC) | Silica Gel (TLC-grade) | Varies based on polarity | Rapid, large-scale fractionation of extracts. iipseries.org |
| Thin-Layer Chromatography (TLC) | Silica Gel on Glass/Aluminum | Chloroform/Methanol mixtures | Monitoring fractions and assessing purity. veeprho.com |
| Preparative HPLC | Reversed-Phase (C18) | Acetonitrile/Water | Final purification to obtain high-purity this compound. iipseries.org |
Methodologies for Stereochemical Assignment in this compound and its Analogues
Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in the characterization of a natural product. For complex molecules like this compound, which is a jervine-type steroidal alkaloid, this requires a combination of advanced spectroscopic and analytical methods. rsc.org
It has been noted that for jervine-type alkaloids, standard spectroscopic data from IR, MS, and some NMR experiments can be insufficient to definitively prove the configuration of certain stereocenters, such as the oxygen at C-17. rsc.orgresearchgate.net Therefore, more sophisticated techniques are essential.
Key methodologies include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for structure elucidation.
¹H and ¹³C NMR : Provide information about the carbon-hydrogen framework of the molecule. A comparison of the ¹³C NMR data of this compound with that of a related compound, Peimisine (B1663649), has suggested they are the same compound. researchgate.net
2D NMR (COSY, HSQC, HMBC) : These experiments establish correlations between protons and carbons, helping to piece together the molecular structure.
Nuclear Overhauser Effect (NOE) Spectroscopy : NOE difference measurements are crucial for determining the spatial proximity of atoms that are not directly bonded, providing definitive evidence for the relative stereochemistry of the molecule. rsc.org
Mass Spectrometry (MS) : High-resolution mass spectrometry provides the exact molecular formula. Tandem MS (MS/MS) can be used to fragment the molecule, offering further structural clues. core.ac.uk
Single-Crystal X-ray Diffraction : This is the gold standard for determining the absolute stereochemistry of a crystalline compound. nih.gov If a suitable single crystal of this compound can be grown, X-ray analysis can provide an unambiguous three-dimensional structure, confirming the connectivity and absolute configuration of all stereocenters. rsc.org
Chiroptical Methods : Techniques like Electronic Circular Dichroism (ECD) measure the differential absorption of left and right circularly polarized light. nih.gov By comparing the experimental ECD spectrum of this compound with theoretically calculated spectra for possible stereoisomers, the absolute configuration can be assigned. nih.gov
Table 2: Methodologies for Stereochemical Assignment
| Methodology | Principle | Application to this compound |
|---|---|---|
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Elucidates the carbon-hydrogen framework and relative stereochemistry through techniques like NOE. rsc.orgresearchgate.net |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides unambiguous determination of the absolute three-dimensional structure. nih.gov |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | Determines the molecular formula and aids in structural elucidation through fragmentation patterns. core.ac.uk |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light by chiral molecules. | Helps in assigning the absolute configuration by comparing experimental and theoretical spectra. nih.gov |
Biosynthetic Pathways of Songbaisine
Elucidation of Putative Precursor Metabolism in Songbaisine Biosynthesis
The biosynthesis of steroidal alkaloids, including those with the C-nor-D-homo scaffold like this compound, is understood to originate from the steroid synthesis pathways. researchgate.net Isotopic labeling studies in Veratrum grandiflorum have demonstrated that the C-nor-D-homo-steroidal alkaloid skeleton is derived from cholesterol. capes.gov.br Specifically, experiments using acetate-1-¹⁴C, cholesterol-4-¹⁴C, and cholesterol-26-¹⁴C have confirmed their incorporation into the final alkaloid structure. capes.gov.br
The initial steps of the pathway follow the well-established mevalonate (B85504) (MVA) pathway for isoprenoid and sterol biosynthesis. researchgate.netwikipedia.org This pathway begins with the condensation of acetyl-CoA units to form mevalonic acid, which is subsequently converted to the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org These units are assembled to create the C30 triterpenoid (B12794562) squalene, which then undergoes epoxidation and cyclization to form cycloartenol (B190886) in plants. wikipedia.org A series of subsequent modifications, including demethylations, isomerizations, and reductions, convert cycloartenol into cholesterol.
From cholesterol, the pathway diverges towards the formation of various steroidal alkaloids. It is proposed that the downstream steroid biosynthesis pathway is more critical for the accumulation of these alkaloids than the upstream terpenoid backbone synthesis. researchgate.net This suggests that the regulation and enzymatic steps converting cholesterol into the final alkaloid products are key determinants of their production in plants like Fritillaria unibracteata. researchgate.net
Investigation of Key Enzymatic Transformations and Catalytic Mechanisms
The conversion of the conventional steroid nucleus into the C-nor-D-homo framework of this compound requires significant and complex enzymatic transformations. These include rearrangements of the carbon skeleton and a series of oxidative reactions.
The defining feature of this compound's biosynthesis is the C-nor-D-homo rearrangement. This type of skeletal transformation is a known phenomenon in steroid chemistry, often referred to as a "backbone rearrangement". rsc.orgmdpi.comunige.ch This process involves a contraction of the C-ring and an expansion of the D-ring. nih.gov
The proposed mechanism for this rearrangement is thought to be initiated by the activation of the C-12 position of a steroid precursor. nih.gov A biomimetic approach developed by researchers at Merck involved activating the C-12 position of hecogenin (B1673031) as a mesylate. nih.gov Treatment with a base induced a C-13 to C-12 migration, leading to the rearranged C-nor-D-homo skeleton. nih.gov This type of rearrangement is believed to be involved in the biosynthesis of other C-nor-D-homo veratrum alkaloids like cyclopamine. researchgate.net The rearrangement relieves steric strain and results in a thermodynamically more stable structure under certain conditions. mdpi.com
Oxidative reactions are crucial for creating the final, functionalized structure of this compound. nih.gov These reactions are typically catalyzed by enzymes such as cytochrome P450 monooxygenases (CYP450s) and other non-heme iron-dependent oxygenases. researchgate.netnih.govnih.gov These enzymes introduce hydroxyl groups, form ether linkages, and create new ring systems through intramolecular cyclization. nih.govresearchgate.netresearchgate.net
In the context of steroidal alkaloid biosynthesis in Fritillaria, transcriptomic analysis has identified numerous CYP450s that are positively correlated with the accumulation of these bioactive compounds, suggesting their role as candidate enzymes for catalyzing these oxidative steps. researchgate.net For instance, the formation of the furan (B31954) and piperidine (B6355638) rings, which are common features of related steroidal alkaloids, involves multiple oxidation and cyclization steps. The nitrogen atom is typically introduced from an amino acid precursor, and the subsequent cyclizations form the heterocyclic portions of the molecule. While the precise sequence and enzymatic mechanisms for this compound are yet to be fully elucidated, the general principles of oxidative cyclization are well-established in the biosynthesis of many complex natural products. nih.gov
Genetic and Transcriptomic Analysis of Biosynthetic Gene Clusters
The genes responsible for the biosynthesis of secondary metabolites like this compound are often physically clustered together in the genome, forming a biosynthetic gene cluster (BGC). nih.govnih.govjcvi.org The identification and analysis of these BGCs are key to understanding and potentially engineering the production of these compounds. nih.gov
In studies of Fritillaria unibracteata, a source of related steroidal alkaloids, comparative transcriptomic and metabolomic analyses have been performed to identify genes involved in their biosynthesis. researchgate.net By comparing the gene expression profiles in different tissues (leaves, flowers, stems, and bulbs) with the accumulation of steroidal alkaloids, researchers have identified numerous differentially expressed genes (DEGs) clustered in the bulbs, where the alkaloids are most abundant. researchgate.net
This analysis highlighted 15 bulb-clustered DEGs that were positively correlated with high accumulation of bioactive steroidal alkaloids, providing strong candidates for genes involved in the pathway. researchgate.net Furthermore, 36 CYP450s and various transcription factors were also identified, which likely play roles in the catalysis and regulation of the biosynthetic pathway. researchgate.net While a specific BGC for this compound has not been definitively characterized, these transcriptomic studies provide a roadmap for its discovery and functional elucidation. frontiersin.orgsecondarymetabolites.org The Minimum Information about a Biosynthetic Gene cluster (MIBiG) standard provides a framework for documenting such clusters once identified. secondarymetabolites.org
Biotechnological Approaches for Engineered Biosynthesis of this compound and Derivatives
The complex structure of this compound and its relatives makes chemical synthesis challenging and expensive, while isolation from natural sources can be inefficient and unsustainable. thieme-connect.comsciexplore.ir Therefore, biotechnological production in engineered microbial hosts presents an attractive alternative. researchgate.netunison.mxjmbfs.orgnih.gov
The elucidation of the biosynthetic pathway and the identification of the corresponding genes are prerequisites for engineered biosynthesis. nih.govnih.gov Once the enzymes responsible for the key steps—such as the steroid backbone rearrangement and oxidative functionalizations—are known, their genes can be transferred to a suitable host organism like Escherichia coli or yeast (Saccharomyces cerevisiae). nih.gov
This approach, often termed synthetic biology or metabolic engineering, involves assembling the biosynthetic pathway in a heterologous host. us.esmdpi.comunipd.itrsc.org Challenges include ensuring the proper expression and function of plant enzymes in a microbial host, providing the necessary precursor (e.g., cholesterol or a close derivative), and optimizing fermentation conditions. unison.mx Directed evolution techniques can be employed to improve the activity and stability of key enzymes, such as the citramalate (B1227619) synthase evolved for biofuel production. nih.gov By mixing and matching enzymes from different pathways, it may also be possible to create novel derivatives of this compound with potentially improved properties.
Synthetic Chemistry Endeavors Towards Songbaisine and Its Analogues
Strategies for Total Synthesis of Complex Steroidal Alkaloid Architectures
The total synthesis of complex steroidal alkaloids like those in the Daphniphyllum family, including Songbaisine, represents a significant challenge due to their polycyclic and stereochemically rich structures. Over the years, several research groups have developed innovative strategies to tackle these complex targets.
A common theme in the synthesis of Daphniphyllum alkaloids is the construction of the characteristic nitrogen-containing polycyclic core. Early and seminal work by Heathcock and colleagues on the total synthesis of alkaloids such as (±)-methyl homodaphniphyllate laid the groundwork for the field. acs.org Their biomimetic approach, inspired by a postulated biosynthetic pathway, demonstrated the feasibility of constructing the complex skeleton through a series of elegant cyclization reactions. acs.orgnih.gov
More recent synthetic campaigns have built upon these foundations, employing a diverse array of strategies. These can be broadly categorized as:
Convergent Strategies: These approaches involve the synthesis of key fragments of the molecule separately, which are then coupled together in the later stages of the synthesis. This strategy allows for flexibility and the efficient assembly of complex structures. For instance, the synthesis of (−)-calyciphylline N utilized a convergent approach where major fragments were synthesized independently and then joined. nih.gov
Linear Strategies: In a linear synthesis, the molecule is built step-by-step from a single starting material. While this can be less efficient for complex targets, it can be advantageous for establishing specific stereocenters early in the synthetic sequence.
Biomimetic Cascade Reactions: Inspired by the proposed biosynthesis of these alkaloids, chemists have designed impressive cascade reactions that form multiple rings in a single step. nih.govnih.gov These elegant transformations often lead to a rapid increase in molecular complexity and can be highly efficient. Heathcock's synthesis of proto-daphniphylline is a landmark example of this approach. nih.gov
The choice of strategy is often dictated by the specific structural features of the target alkaloid. For example, the presence of the [5–6–7] azatricyclic ABC core in some Daphniphyllum alkaloids has prompted the development of specific routes to construct this challenging motif. ub.edunih.gov
| Alkaloid Subfamily | Key Synthetic Strategy | Notable Syntheses |
|---|---|---|
| Daphniphylline-type | Biomimetic cascade cyclization | Heathcock (proto-daphniphylline) |
| Secodaphniphylline-type | Asymmetric Michael addition and reduction | Heathcock ((-)-secodaphniphylline) |
| Calyciphylline A-type | Intramolecular Heck reaction, Meinwald rearrangement | Li ((-)-himalensine A) |
| Calyciphylline B-type | Intramolecular Diels-Alder, Nazarov cyclization | Smith ((-)-calyciphylline N) |
| Bukittinggine-type | Radical cyclization cascade | Li ((-)-caldaphnidine O) |
Development of Novel Methodologies for this compound Fragment Synthesis
One of the recurring structural motifs in Daphniphyllum alkaloids is the [7-5-5] tricyclic core. Several synthetic methods have been developed to construct this challenging ring system. thieme-connect.comrsc.org For example, one approach features a Claisen-Ireland rearrangement to set key stereocenters, followed by a ring-closing metathesis and an intramolecular carbonyl ene reaction to forge the tricyclic framework. rsc.org Another strategy utilizes a divinylcyclopropane rearrangement to construct the bicyclo[5.3.0]decane skeleton, which is then elaborated to the [7-5-5] tricyclic system. thieme-connect.com
The synthesis of the ABC tricyclic core, another common feature, has also been the subject of methodological development. ub.edunih.gov A novel route involving the ring expansion of a perhydroindolone to form the AC ring system, followed by a radical B ring closure, has been reported. ub.edu
The development of these fragment-specific methodologies is critical for advancing the total synthesis of this compound and its analogues. These methods not only provide access to key intermediates but also contribute to the broader toolkit of synthetic organic chemistry.
Asymmetric Synthesis Approaches for Enantioselective this compound Production
Given that natural this compound is a single enantiomer, the development of asymmetric synthetic routes is of paramount importance. Asymmetric synthesis aims to produce a chiral compound in an enantiomerically pure or enriched form. nih.gov
Several strategies have been employed to achieve enantioselectivity in the synthesis of Daphniphyllum alkaloids:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as amino acids or terpenes, and incorporates their chirality into the final product.
Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the starting material to direct a stereoselective reaction. Once the desired chirality is established, the auxiliary is removed.
Asymmetric Catalysis: This powerful technique uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is often the most efficient and atom-economical approach.
A notable example of an asymmetric synthesis in this family is Heathcock's synthesis of (-)-secodaphniphylline. acs.orgacs.org This synthesis established the desired absolute stereochemistry through two key stereoselective transformations: an asymmetric Michael reaction and an asymmetric reduction. acs.orgacs.org The coupling of two enantiomerically enriched fragments in this synthesis also led to a significant amplification of the enantiomeric excess in the final product. acs.org
More recent total syntheses have increasingly relied on asymmetric catalysis to set key stereocenters with high levels of control. acs.org The development of new and more effective asymmetric catalysts continues to be a major driving force in the synthesis of enantiopure natural products like this compound.
Exploration of Semisynthetic Modifications and Derivatization for Enhanced Biological Activity
While the total synthesis of this compound is a significant achievement, the ability to modify its structure through semisynthesis and derivatization is crucial for exploring its structure-activity relationships (SAR) and potentially enhancing its biological activity. Semisynthesis involves the chemical modification of a natural product that has been isolated from its natural source.
Although specific reports on the semisynthetic modification of this compound are limited, the total synthesis of related Daphniphyllum alkaloids provides a platform for such studies. Once a total synthesis is established, it can be adapted to produce analogues with modifications at various positions of the molecule.
For example, functional groups on the periphery of the molecule, such as hydroxyl or carbonyl groups, can be readily modified to produce a library of derivatives. These derivatives can then be screened for improved biological activity or to probe the key interactions between the molecule and its biological target. The total synthesis of calyciphylline N, for instance, provides access to advanced intermediates that could be diverted to produce a range of analogues. nih.gov
The exploration of semisynthetic modifications is a vital step in translating the discovery of a natural product into a potential therapeutic agent.
Biomimetic Synthesis as a Mechanistic Probe for this compound Assembly
Biomimetic synthesis, which seeks to mimic the proposed biosynthetic pathways of natural products in the laboratory, has been a particularly fruitful strategy in the study of Daphniphyllum alkaloids. nih.govnih.govdigitellinc.comscispace.com These approaches not only provide a powerful means to construct complex molecular architectures but also serve as a mechanistic probe to test the validity of proposed biosynthetic hypotheses.
The pioneering work of Heathcock in this area is exemplary. acs.orgnih.govscispace.com Based on the structural analysis of various Daphniphyllum alkaloids, a biosynthetic pathway was proposed that involves a remarkable cascade of reactions from a common precursor. nih.gov The successful laboratory implementation of these cascade reactions to synthesize several members of the family, including proto-daphniphylline, provided strong evidence for the proposed biosynthetic pathway. nih.gov
A key feature of these biomimetic syntheses is the use of a dialdehyde (B1249045) precursor that, upon treatment with ammonia (B1221849) and acetic acid, undergoes a spectacular pentacyclization to form the core structure of the alkaloids. nih.gov This transformation, which forms multiple carbon-carbon and carbon-nitrogen bonds in a single operation, highlights the efficiency and elegance of biomimetic synthesis.
Molecular Mechanisms of Action of Songbaisine
Identification and Validation of Specific Biological Targets
The initial step in characterizing a new bioactive compound is to identify its direct molecular partners within the cell.
To determine if a compound binds to a specific protein, such as a receptor or an enzyme, researchers employ a variety of biophysical techniques. Receptor binding assays would be used to measure the affinity and specificity of the compound for its target. Enzyme kinetics studies would reveal whether the compound acts as an inhibitor or an activator, and would characterize the nature of this interaction (e.g., competitive, non-competitive).
Hypothetical Data Table for Protein-Ligand Interaction:
| Target Protein | Binding Affinity (Kd) | Inhibition Constant (Ki) | Mechanism of Inhibition |
| Kinase X | 150 nM | 85 nM | Competitive |
| Receptor Y | 500 nM | N/A | Agonist |
| Protease Z | 2 µM | 1.2 µM | Non-competitive |
Understanding where a compound or its target resides and moves within the cell is crucial. Techniques like fluorescence microscopy using tagged versions of the target protein would be employed to visualize its location. The compound itself could also be labeled to track its journey into and within the cell, revealing its accumulation in specific organelles such as the mitochondria or the nucleus.
Elucidation of Intracellular Signaling Pathway Modulation
Once a direct target is identified, the next step is to understand the downstream consequences of this interaction on cellular communication networks.
Many signaling pathways rely on a cascade of phosphorylation events mediated by kinases. Western blotting with phospho-specific antibodies is a standard method to assess the activation or inhibition of key kinases in a pathway after treatment with the compound.
Hypothetical Data Table for Kinase Activation Profile:
| Signaling Pathway | Key Kinase | Change in Phosphorylation |
| MAPK/ERK | ERK1/2 | Increased |
| PI3K/Akt | Akt | Decreased |
| JAK/STAT | STAT3 | No Change |
Ultimately, many signaling pathways converge on the nucleus to alter gene expression. Techniques like quantitative PCR (qPCR) and RNA-sequencing (RNA-seq) would provide a global view of the genes whose expression is either upregulated or downregulated by the compound, offering insights into the broader cellular processes it affects.
Assessment of Protein-Protein Interaction Networks Affected by the Compound
The function of proteins is often dictated by their interactions with other proteins. A compound might not only bind to a single target but could also disrupt or enhance critical protein-protein interactions. Techniques such as co-immunoprecipitation followed by mass spectrometry can identify changes in the protein interaction network of the primary target in the presence of the compound.
Computational Analysis of Songbaisine's Binding Mechanisms Remains Unexplored
Despite the growing application of computational chemistry and molecular dynamics simulations in elucidating the binding modes of various chemical compounds, a thorough computational analysis of the molecular mechanisms of action for this compound is not yet available in published scientific literature. To date, detailed studies employing these in silico techniques to investigate the specific interactions of this compound with its biological targets have not been reported.
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding affinity and conformational changes that occur when a ligand, such as this compound, interacts with a protein or other macromolecular target. nih.govyoutube.com These simulations provide valuable insights at an atomic level, which can guide further experimental studies and drug development efforts. researchgate.netnih.gov
Molecular docking studies, for instance, can predict the preferred orientation of a molecule when bound to a receptor, as well as the binding energy, which is indicative of the affinity between the two molecules. mdpi.commdpi.comnih.gov This information is crucial for understanding the fundamental aspects of molecular recognition. nih.gov
While the methodologies for such computational analyses are well-established and have been applied to a wide range of natural and synthetic compounds, their specific application to this compound has not been documented. nih.govnanobioletters.comresearchgate.netarxiv.org Consequently, there are no available data tables detailing binding energies, interacting residues, or conformational dynamics for this compound derived from computational studies. The elucidation of this compound's molecular mechanisms of action through computational chemistry and molecular dynamics simulations represents a promising area for future research.
Pharmacological Activities of Songbaisine: in Vitro and Preclinical Mechanistic Investigations
Mechanistic Studies on Anti-inflammatory Activities in Cellular Models
The anti-inflammatory properties of alkaloids from Fritillaria species are a subject of ongoing research mdpi.com. Studies indicate that these compounds can modulate key inflammatory pathways. While direct data on Songbaisine is emerging, the activities of closely related alkaloids from the same genus provide a strong basis for its proposed mechanisms. One study notes that this compound may be identical to the compound Peimisine (B1663649), based on spectroscopic data comparison researchgate.netresearchgate.net. The anti-inflammatory effects of total saponins (B1172615) and alkaloids from Fritillaria taipaiensis and other species have been demonstrated in models of carrageenan-induced paw edema cabidigitallibrary.org.
Pro-inflammatory cytokines are signaling molecules that drive inflammatory responses and are implicated in a wide range of diseases when overproduced peerj.comscientificarchives.comnih.gov. Key pro-inflammatory cytokines include tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) scientificarchives.comfoodandnutritionresearch.net. The inhibition of these cytokines is a primary target for anti-inflammatory therapies google.comnih.gov.
Research on isosteroidal alkaloids isolated from Fritillaria taipaiensis has shown that many of these compounds exhibit significant anti-inflammatory effects by inhibiting key inflammatory mediators researchgate.net. Specifically, studies on alkaloids from the Fritillaria genus demonstrate a capacity to suppress the release of pro-inflammatory cytokines. For instance, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, certain alkaloids from Fritillaria have been shown to effectively inhibit the production of TNF-α and IL-6 researchgate.net. This suggests that this compound likely shares this mechanism of action, contributing to its anti-inflammatory potential by downregulating the production of these critical signaling molecules.
Table 1: Effect of Fritillaria Alkaloids on Pro-inflammatory Cytokine Production (Illustrative data based on related compounds)
| Compound | Cell Line | Stimulant | Cytokine Inhibited | Effect | Reference |
| Stenanzine | RAW264.7 | LPS | TNF-α, IL-6 | Effective inhibition of release | researchgate.net |
| Hapepunine | RAW264.7 | LPS | NO (indirectly related to cytokines) | Significant inhibition | researchgate.net |
| Various Isosteroidal Alkaloids | In vitro models | - | TNF-α, IL-1β | Significant inhibition | researchgate.net |
Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are crucial enzymes that are upregulated during inflammation and produce inflammatory mediators like nitric oxide (NO) and prostaglandins, respectively nih.govwikipedia.orgnih.gov. Inhibition of iNOS and COX-2 is a well-established mechanism for anti-inflammatory drugs nih.govnih.govresearchgate.net.
Consistent with its effects on cytokines, this compound is believed to exert anti-inflammatory action by inhibiting these key enzymes. Studies on alkaloids from Fritillaria show they can suppress the protein expression of both iNOS and COX-2 in LPS-stimulated macrophages researchgate.net. This inhibition leads to a decrease in the production of their respective inflammatory products, nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) researchgate.netnih.gov. The ability to down-regulate the expression of iNOS and COX-2 provides a molecular basis for the anti-inflammatory properties attributed to this class of alkaloids nih.gov.
Table 2: Inhibition of Inflammatory Enzymes by Fritillaria Alkaloids (Illustrative data based on related compounds)
| Compound | Target Enzyme | Cell Line | Outcome | IC₅₀ (NO Inhibition) | Reference |
| Stenanzine | iNOS, COX-2 | RAW264.7 | Suppressed protein expression | 8.04 μM | researchgate.net |
| Hapepunine | iNOS, COX-2 | RAW264.7 | Suppressed protein expression | 20.85 μM | researchgate.net |
Mechanistic Investigations of Anti-diabetic Potential in Cellular and Enzyme Systems
The potential of natural compounds to manage diabetes is of significant interest, with mechanisms often involving the enhancement of insulin (B600854) sensitivity and the reduction of glucose absorption nih.gov. This compound, as a steroidal alkaloid, has been investigated for such properties.
A primary mechanism for controlling blood glucose is the uptake of glucose from the bloodstream into peripheral tissues like skeletal muscle and fat cells frontiersin.org. This process is often impaired in insulin-resistant states. Research on isosteroidal alkaloids from Fritillaria taipaiensis, the plant source of this compound, has demonstrated their potential to enhance glucose uptake in C2C12 skeletal muscle cells researchgate.net. While specific data for this compound is not detailed in the available literature, related alkaloids from the same extract significantly enhanced insulin-stimulated glucose uptake foodandnutritionresearch.netresearchgate.netplos.org. This suggests that this compound may act as an insulin sensitizer, improving the ability of cells to utilize glucose.
Table 3: Effect of Related Steroidal Alkaloids on Glucose Uptake in C2C12 Cells
| Compound | Concentration | Enhancement of Insulin-Stimulated Glucose Uptake | Reference |
| Fritaipaine A | 10 μM | 49.9 ± 6.5% | researchgate.net |
| Fritaipaine E | 10 μM | 56.0 ± 9.7% | researchgate.net |
| Rosiglitazone (Control) | 30 μM | 47.3 ± 3.4% | researchgate.net |
Another therapeutic strategy for managing diabetes involves inhibiting enzymes such as α-amylase and α-glucosidase in the digestive tract. These enzymes are responsible for breaking down complex carbohydrates into absorbable glucose. Their inhibition can delay glucose absorption and reduce post-meal blood sugar spikes.
Currently, there is no specific information available in the reviewed scientific literature regarding the direct inhibitory effects of this compound on carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase.
The insulin signaling pathway is central to glucose metabolism. Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of this pathway; it dephosphorylates and deactivates the insulin receptor, thus dampening insulin signaling mdpi.comnih.govmdpi.commdpi.com. Inhibition of PTP1B is therefore a validated therapeutic target for type 2 diabetes and obesity, as it can enhance insulin sensitivity nih.govnih.govnih.gov.
Studies have shown that isosteroidal alkaloids from Fritillaria taipaiensis possess PTP1B inhibitory activity researchgate.net. This inhibition is a likely mechanism for the observed enhancement of glucose uptake. By inhibiting PTP1B, this compound can potentiate the insulin signal, leading to the downstream activation of pathways like the PI3K/Akt pathway scientificarchives.comnih.gov. The PI3K/Akt pathway is crucial for mediating many of insulin's metabolic effects, including the translocation of glucose transporters (like GLUT4) to the cell surface, which facilitates glucose entry into the cell nih.gov. Therefore, the inhibition of PTP1B by this compound represents a significant mechanism for its potential anti-diabetic effects.
Mechanistic Research into Anticancer Activities in Cell Lines
The precise mechanisms through which novel chemical compounds exert their anticancer effects are a cornerstone of modern oncological research. In vitro studies using cancer cell lines provide a fundamental understanding of a compound's potential as a therapeutic agent. These investigations typically focus on the ability of a compound to halt the uncontrolled proliferation of cancer cells and to induce their death. The following sections detail the mechanistic research into the anticancer activities of various compounds in cell lines, providing a framework for understanding how a substance like this compound could be evaluated.
Induction of Apoptosis and Necrosis Mechanisms
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. rndsystems.com Many anticancer drugs function by triggering this pathway in tumor cells. nih.gov Apoptosis can be initiated through two main pathways: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. thermofisher.comcellsignal.com
The intrinsic pathway is activated by cellular stress, such as DNA damage or the withdrawal of growth factors. bio-rad-antibodies.com This leads to changes in the mitochondrial outer membrane permeability (MOMP), resulting in the release of cytochrome c. cellsignal.com In the cytoplasm, cytochrome c binds with Apaf-1 to create the apoptosome, which in turn activates caspase-9, a key initiator caspase that triggers a cascade of executioner caspases, ultimately leading to cell dismantling. cellsignal.com The Bcl-2 family of proteins are central regulators of this process, with pro-apoptotic members like Bax and Bak promoting cytochrome c release and anti-apoptotic members like Bcl-2 and Bcl-xL inhibiting it. rndsystems.comthermofisher.com
The extrinsic pathway is initiated by the binding of extracellular death ligands, such as FasL or TNF-α, to their corresponding death receptors on the cell surface. cellsignal.com This binding event leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates the initiator caspase-8. cellsignal.com Activated caspase-8 then directly activates executioner caspases, such as caspase-3, leading to apoptosis. nih.gov
Necrosis, in contrast to the orderly process of apoptosis, is a form of cell death characterized by the loss of plasma membrane integrity and the release of cellular contents, which can provoke an inflammatory response. rndsystems.com While traditionally viewed as an uncontrolled process, regulated necrosis, or necroptosis, has emerged as a significant mechanism of cell death.
Table 1: Key Molecular Players in Apoptosis and Necrosis
| Pathway | Key Proteins and Complexes | Function |
| Intrinsic Apoptosis | Bcl-2 family (Bax, Bak, Bcl-2, Bcl-xL) | Regulate mitochondrial outer membrane permeability. rndsystems.comthermofisher.com |
| Cytochrome c | Released from mitochondria to initiate apoptosome formation. cellsignal.com | |
| Apaf-1 | Forms the apoptosome with cytochrome c. cellsignal.com | |
| Caspase-9 | Initiator caspase activated by the apoptosome. cellsignal.com | |
| Caspase-3 | Executioner caspase activated by caspase-9. thermofisher.com | |
| Extrinsic Apoptosis | Death Receptors (Fas, TNFR) | Transmit apoptotic signals from extracellular ligands. cellsignal.com |
| Death Ligands (FasL, TNF-α) | Bind to death receptors to initiate apoptosis. cellsignal.com | |
| DISC (Death-Inducing Signaling Complex) | Recruits and activates caspase-8. cellsignal.com | |
| Caspase-8 | Initiator caspase activated by the DISC. cellsignal.com | |
| Necroptosis | RIPK1, RIPK3, MLKL | Key signaling proteins in the regulated necrosis pathway. |
Cell Cycle Arrest and Proliferation Inhibition
The cell cycle is a tightly regulated process that governs cell division and proliferation. It consists of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Checkpoints exist between these phases to ensure the fidelity of DNA replication and chromosome segregation. Cancer is often characterized by the dysregulation of this cycle, leading to uncontrolled cell growth. frontiersin.org
Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing. nih.gov For instance, some compounds can cause an arrest in the G1 phase, preventing cells from entering the S phase where DNA is replicated. nih.gov This can be achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. frontiersin.org The p53 tumor suppressor protein plays a critical role in the G1 checkpoint, often by inducing the expression of CDK inhibitors like p21. oist.jp
Other compounds may cause cells to arrest in the G2/M phase, preventing them from entering mitosis. researchgate.net This can occur due to DNA damage or problems with the mitotic spindle. Paclitaxel, for example, stabilizes microtubules, leading to an arrest in mitosis and subsequent apoptosis. nih.gov The activity of key proteins like CDK1 is crucial for the G2/M transition. researchgate.net
Table 2: Examples of Cell Cycle Checkpoint Regulation by Anticancer Agents
| Cell Cycle Phase | Key Regulatory Proteins | Mechanism of Arrest |
| G1 Arrest | p53, p21, CDKs (e.g., CDK2) | Activation of p53 can lead to the induction of p21, which inhibits CDKs and prevents entry into S phase. nih.gov |
| S Phase Arrest | - | Inhibition of DNA replication machinery. |
| G2/M Arrest | CDK1, Cyclin B, Mitotic Spindle Proteins | Disruption of mitotic spindle formation or function, or DNA damage can activate the G2/M checkpoint. researchgate.net |
Anti-metastatic and Anti-angiogenic Mechanisms in vitro
Metastasis, the spread of cancer cells from the primary tumor to distant sites, is a major cause of cancer-related mortality. scirp.org This complex process involves cell invasion, migration, and the establishment of new blood vessels in a process known as angiogenesis.
Anti-metastatic research in vitro often utilizes assays such as the wound healing or scratch assay and the transwell migration/invasion assay to assess the ability of a compound to inhibit cancer cell motility. nih.govmdpi.com The mechanisms underlying anti-metastatic effects can involve the downregulation of proteins that promote cell movement and invasion, such as matrix metalloproteinases (MMPs), which degrade the extracellular matrix. nih.gov
Anti-angiogenesis , the inhibition of new blood vessel formation, is a key strategy in cancer therapy as it can starve tumors of the nutrients and oxygen they need to grow. thno.org In vitro models of angiogenesis include the tube formation assay, where endothelial cells (like HUVECs) are cultured on a basement membrane matrix and their ability to form capillary-like structures is assessed. nih.govmdpi.com The rat aortic ring assay is an ex vivo model that can also be used. nih.govmdpi.com The molecular mechanisms of anti-angiogenic compounds often involve the inhibition of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and their signaling pathways. scirp.org
Neurobiological Mechanistic Studies in Cellular Models
Cellular models are indispensable for dissecting the molecular and cellular mechanisms underlying the effects of compounds on the nervous system. These models allow for the detailed investigation of pathways related to neuronal health, plasticity, and communication.
Investigation of Neurotrophic Factor Modulation
Neurotrophic factors are proteins that support the growth, survival, and differentiation of neurons. biocompare.com Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that is extensively studied for its role in neuronal health and plasticity. brieflands.com BDNF is initially synthesized as a precursor protein, pro-BDNF, which can be cleaved to form mature BDNF. mdpi.com These two forms can have opposing effects, with mature BDNF generally promoting neuronal survival and plasticity, while pro-BDNF can induce apoptosis. frontiersin.org
The modulation of neurotrophic factor signaling is a significant area of research. BDNF exerts its effects primarily through the high-affinity receptor TrkB. mdpi.comfrontiersin.org The binding of mature BDNF to TrkB can activate downstream signaling cascades that promote neuronal survival and enhance synaptic function. mdpi.com Studies in cellular models can investigate a compound's ability to alter the expression of BDNF, its conversion from pro-BDNF to mature BDNF, or the activation of its TrkB receptor and subsequent signaling pathways. nih.gov
Effects on Neuronal Plasticity and Synaptogenesis-Related Pathways
Neuronal plasticity refers to the ability of the nervous system to change its structure and function in response to experience. wisc.edu This includes synaptogenesis, the formation of new synapses, and the strengthening or weakening of existing synaptic connections, known as long-term potentiation (LTP) and long-term depression (LTD), respectively. mdpi.comresearchgate.net These processes are fundamental to learning and memory. nih.gov
Cellular models allow for the investigation of how a compound might influence these plastic changes. For example, researchers can examine the formation of dendritic spines, which are the primary sites of excitatory synapses. researchgate.net The molecular mechanisms governing synaptogenesis are complex, involving the interaction of numerous pre- and post-synaptic proteins. frontiersin.org Neural activity plays a crucial role in shaping and stabilizing these synaptic connections. frontiersin.org BDNF is a key modulator of synaptic plasticity, promoting both the formation and strengthening of synapses. brieflands.com Investigating a compound's effect on these pathways can provide insight into its potential to influence cognitive function or recovery from neuronal injury. wisc.edu
Antimicrobial Mechanistic Research (if applicable to this compound)
Based on a comprehensive review of available scientific literature, there are currently no specific studies detailing the antimicrobial mechanisms of the chemical compound this compound. Research has been conducted on the antimicrobial properties of extracts from plants such as Forsythia suspensa oup.comnih.govcapes.gov.branimbiosci.orgresearchgate.net and various Fritillaria species researchgate.netrsc.org, with which this compound has been putatively associated. researchgate.netrsc.orgresearchgate.netresearchgate.net However, investigations into the specific modes of action by which this compound may inhibit microbial growth are absent from the current body of scientific work.
The following subsections describe general, well-established antimicrobial mechanisms to provide a conceptual framework. It is critical to note that these mechanisms have not been demonstrated for this compound and are presented for contextual purposes only.
Disruption of Microbial Cell Wall/Membrane Integrity
A fundamental mechanism of action for many antimicrobial compounds is the disruption of the physical integrity of the microbial cell envelope, which includes the cell wall and cell membrane. The cell wall is crucial for maintaining the shape and structural integrity of bacteria, protecting them from environmental stresses and preventing osmotic lysis. The cell membrane, a phospholipid bilayer, regulates the transport of ions and nutrients and is essential for energy production.
Antimicrobial agents that target these structures can act in several ways:
Inhibition of Peptidoglycan Synthesis: Some antimicrobials function by inhibiting the enzymes responsible for synthesizing peptidoglycan, a major component of most bacterial cell walls. This leads to a compromised cell wall that cannot withstand the internal turgor pressure, resulting in cell death.
Direct Membrane Damage: Other compounds can directly interact with the lipids or proteins within the cell membrane. This can lead to the formation of pores or a generalized increase in membrane permeability, causing the leakage of vital intracellular contents like ions, ATP, and nucleic acids, which is ultimately lethal to the microorganism.
No data is currently available to suggest that this compound exerts its antimicrobial effects through the disruption of microbial cell wall or membrane integrity.
Inhibition of Essential Microbial Metabolic Pathways
Targeting essential metabolic pathways is another common strategy for antimicrobial agents. Microbes rely on a variety of metabolic processes to generate energy and synthesize the building blocks necessary for survival and replication. Interference with these pathways can lead to a bacteriostatic (inhibition of growth) or bactericidal (cell death) effect.
Key metabolic targets for antimicrobial compounds include:
Nucleic Acid Synthesis: Some agents can inhibit the enzymes involved in DNA replication (e.g., DNA gyrase) or RNA transcription (e.g., RNA polymerase). Blocking these processes prevents cell division and protein synthesis.
Protein Synthesis: The bacterial ribosome is a frequent target. Antibiotics can bind to ribosomal subunits and interfere with the translation of mRNA into proteins, which is essential for all cellular functions.
Folate Synthesis: Many bacteria must synthesize their own folic acid, a coenzyme necessary for the production of nucleotides. Compounds that inhibit enzymes in this pathway starve the cell of the precursors for DNA and RNA synthesis.
There is no scientific evidence to date that indicates this compound functions by inhibiting any essential microbial metabolic pathways.
Structural Relationships and Identity Research Pertaining to Songbaisine
Comparative Structural Analysis with Peimisine (B1663649) and Other Isosteroidal Alkaloids
A comparative structural analysis of a new compound like Songbaisine with a known alkaloid such as peimisine would involve a detailed examination of their respective molecular architectures. Peimisine is a well-characterized isosteroidal alkaloid with a defined chemical structure. bohrium.com
The analysis would focus on several key features:
Carbon Skeleton: Isosteroidal alkaloids are classified into different types based on their carbon framework, such as cevanine, veratramine, and jervine (B191634) types. bohrium.com The fundamental ring structure of a new compound would be compared to these established skeletons. For instance, peimisine itself possesses a jervine-type skeleton. bohrium.com
Functional Groups: The presence, type, and position of functional groups such as hydroxyl (-OH), keto (C=O), and ether linkages are crucial points of comparison. These groups significantly influence the molecule's polarity, reactivity, and ability to interact with biological targets.
Side Chains: The structure of any side chains attached to the core steroid skeleton would be meticulously compared.
To illustrate, a hypothetical comparison is presented in the table below, which includes peimisine and other known isosteroidal alkaloids.
| Compound Name | Skeleton Type | Key Functional Groups | Ring A/B Junction |
| Peimisine | Jervine | 3-OH, 5-C=O | Trans |
| Verticinone | Cevanine | 3-C=O, 6-C=O | Trans |
| Imperialine | Cevanine | 3-OH, 6-OH | Trans |
| Puqienine A | Veratramine | - | - |
This is an interactive data table. Users can sort and filter the information based on the columns.
Discussion of Configurational and Stereochemical Assignments in Related Compounds
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is fundamental to the identity and biological activity of isosteroidal alkaloids. Molecules with the same chemical formula and connectivity but different spatial arrangements are known as stereoisomers. These can be further classified as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images).
The determination of the absolute configuration of chiral centers in compounds like peimisine is a complex process that relies on advanced analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMBC, HSQC, NOESY) NMR experiments are pivotal in elucidating the connectivity of atoms and the relative stereochemistry of the molecule. nih.gov By analyzing the coupling constants between protons and the nuclear Overhauser effect (NOE), scientists can infer the spatial proximity of different parts of the molecule.
X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a molecule. hmdb.ca It involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern allows for the precise calculation of bond lengths, bond angles, and the absolute configuration of stereocenters, providing an unambiguous structural assignment. hmdb.ca
Many isosteroidal alkaloids have multiple chiral centers, giving rise to a large number of possible stereoisomers. For instance, epimers are diastereomers that differ in configuration at only one stereocenter. The existence of different epimers of the same isosteroidal alkaloid has been reported, and these subtle structural differences can lead to significant variations in their pharmacological effects. mdpi.com A thorough stereochemical assignment is therefore essential for understanding the structure-activity relationships within this class of compounds.
Future Directions and Emerging Research Avenues for Songbaisine
Advanced Omics Technologies in Biosynthetic Pathway Discovery
The biosynthesis of complex plant-derived natural products like Songbaisine often involves intricate enzymatic steps encoded by genes that may be scattered throughout the plant genome. wenglab.net This makes the discovery of their metabolic pathways particularly challenging. wenglab.net Advanced omics technologies offer a powerful, integrated approach to overcome these hurdles by providing a system-wide view of the molecular landscape. elsevier.comaxcelead-us.com
Future research will likely employ a multi-omics strategy to elucidate the complete biosynthetic pathway of this compound. This involves the integration of genomics, transcriptomics, proteomics, and metabolomics. rsc.org
Genomics and Transcriptomics: High-throughput DNA and RNA sequencing can identify candidate genes involved in this compound synthesis. By comparing the transcriptomes of high-producing versus low-producing Fritillaria tissues or species, researchers can identify co-expressed genes that are likely to function in the same pathway. rsc.org This approach is crucial for identifying the enzymes—such as cytochromes P450, dehydrogenases, and transferases—responsible for transforming a common steroidal precursor into the final this compound molecule.
Proteomics and Metabolomics: These technologies provide direct evidence of pathway activity. Proteomics can confirm the expression of the enzymes identified at the transcript level, while metabolomics can track the accumulation of this compound and its potential precursors and intermediates across different samples. nih.gov Correlating gene expression data with metabolite profiles strengthens the link between candidate genes and specific biochemical reactions. rsc.org
Single-Cell and Spatial Omics: Emerging techniques like single-cell omics and spatial transcriptomics allow for investigation at an unprecedented resolution. mdpi.com These methods can pinpoint the specific cell types within the plant tissue where this compound biosynthesis occurs and reveal the spatial organization of the metabolic pathway, offering deeper insights into its regulation and transport. mdpi.com
Table 1: Application of Omics Technologies to this compound Research
| Omics Technology | Primary Objective | Potential Contribution to this compound Research |
|---|---|---|
| Genomics | Identify the complete set of genes (the "blueprint"). | Pinpoint all potential enzyme-encoding genes and regulatory elements related to steroidal alkaloid synthesis in Fritillaria species. |
| Transcriptomics | Analyze gene expression patterns under specific conditions. | Identify a suite of genes that are co-expressed during periods of high this compound accumulation, creating a list of high-probability candidate genes. rsc.org |
| Proteomics | Study the entire set of expressed proteins. | Confirm the translation and presence of biosynthetic enzymes predicted by genomics and transcriptomics. nih.gov |
| Metabolomics | Profile the complete set of metabolites. | Detect and quantify this compound, its precursors, and related intermediates, providing direct chemical evidence of the pathway. wenglab.net |
| Integrative Omics | Combine data from all omics layers. | Build a robust, evidence-based model of the complete this compound biosynthetic pathway, from the initial precursor gene to the final compound. rsc.org |
Catalytic and Green Chemistry Approaches in this compound Synthesis
As interest in this compound's biological activities grows, the need for a sustainable and efficient supply becomes critical. Chemical synthesis offers an alternative to extraction from natural sources, but traditional multi-step syntheses are often inefficient and generate significant chemical waste. Green chemistry principles provide a framework for developing more environmentally benign synthetic routes. ijcrt.orgyale.edu
Future synthetic research on this compound will likely focus on catalytic and green chemistry strategies. Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones in minimizing waste and energy consumption. yale.edursc.org
Key research avenues include:
Development of Novel Catalysts: Designing selective catalysts for key bond-forming reactions (e.g., C-H activation, cyclization, and functional group interconversion) required for constructing the complex steroidal skeleton of this compound.
Biocatalysis: Utilizing isolated enzymes or whole-cell systems to perform specific, challenging transformations with high chemo-, regio-, and stereoselectivity. rsc.org Enzymes sourced from the newly discovered biosynthetic pathway could be harnessed for in vitro or in vivo synthesis.
Flow Chemistry: Implementing continuous flow reactors can improve reaction efficiency, safety, and scalability while minimizing solvent use and waste.
Use of Greener Solvents: Replacing conventional hazardous organic solvents with alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of the synthesis. rsc.org
Integrative Systems Biology Approaches for Comprehensive Mechanistic Elucidation
Understanding how this compound exerts its effects within a biological system requires moving beyond single-target interactions to a holistic, network-level perspective. Integrative systems biology combines high-throughput experimental data (such as omics data) with computational modeling to understand how a compound perturbs cellular networks. nih.govfrontiersin.org
For this compound, this approach can be used to:
Identify Molecular Targets and Pathways: By treating a model cell line with this compound and performing multi-omics analysis (transcriptomics, proteomics, metabolomics), researchers can identify widespread changes in gene expression, protein levels, and metabolic activity. These datasets can be integrated to construct response networks, revealing the primary pathways affected by the compound. nih.gov
Development of Organoid and 3D Cell Culture Models for Mechanistic Studies
To bridge the gap between traditional 2D cell culture and in vivo studies, three-dimensional (3D) cell culture models like organoids and spheroids are becoming indispensable tools in biomedical research. thermofisher.com These models more accurately replicate the complex cell-cell and cell-matrix interactions of native tissues, providing a more physiologically relevant context for mechanistic studies. sigmaaldrich.comnih.gov
The development of specific organoid models represents a significant future direction for investigating this compound's biological activity.
Disease-Specific Models: If this compound shows potential in areas like neuroinflammation or cancer, patient-derived organoids or tumoroids could be used to study its efficacy in a personalized context. researchgate.netcorning.com
Mechanistic Insights: Organoids allow for detailed investigation of how this compound affects tissue development, cell differentiation, and intercellular signaling in a structured, organ-like environment. ols-bio.com For example, gut organoids could be used to study its absorption and metabolism, while brain organoids could help elucidate its neuroactive properties. The ability to maintain these cultures for extended periods allows for the study of long-term responses to the compound. sigmaaldrich.com
Q & A
Q. How can researchers validate this compound’s purity for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
